Molecular Weight Reduction vs. 4-Methyl-Imidazole Analog Improves Drug-Likeness Potential
The target compound has a molecular weight of 310.37 g/mol , which is 14.03 Da lower than its closest 4-methyl-imidazole analog, 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (MW 324.40 g/mol) . This difference arises from the absence of a methyl substituent on the imidazole ring, a structural feature that can influence passive membrane permeability and metabolic stability.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 310.37 |
| Comparator Or Baseline | 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole: 324.40 |
| Quantified Difference | -14.03 g/mol (-4.3%) |
| Conditions | Calculated from molecular formula; no experimental conditions. |
Why This Matters
A lower molecular weight is generally correlated with improved passive permeability and oral bioavailability, making the target compound potentially more favorable for lead optimization in drug discovery programs that prioritize CNS penetration or oral dosing.
